molecular formula C22H26N2O4S B2926423 N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 392323-41-0

N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Numéro de catalogue B2926423
Numéro CAS: 392323-41-0
Poids moléculaire: 414.52
Clé InChI: PGMLRMSDHDHYOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide, also known as ADX-10059, is a small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases such as migraine, osteoarthritis, and pain management.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Compounds related to N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide have been synthesized and biologically evaluated, showing potential in various therapeutic applications. For instance, the synthesis and biological evaluation of novel benzenesulfonamide derivatives have been explored, highlighting the chemical reactivity and potential in vitro antitumor activity against specific cell lines. Such studies offer insights into the design and development of new drugs with enhanced efficacy and targeted action (Fahim & Shalaby, 2019).

Molecular Docking and DFT Calculations

Research involving molecular docking and Density Functional Theory (DFT) calculations has been conducted to understand the interaction mechanisms of similar compounds with biological targets. These studies contribute to the rational design of new molecules with desired biological activities by predicting how these compounds might interact with enzymes or receptors at the molecular level, guiding the synthesis of more effective therapeutic agents (Fahim & Shalaby, 2019).

Anticonvulsant Activity

Some derivatives have demonstrated potent anticonvulsant activity in animal models, indicating potential applications in the treatment of epilepsy and related disorders. The study of these compounds' pharmacokinetic properties, such as metabolic stability and brain penetration, is crucial for developing new anticonvulsant medications (Robertson et al., 1987).

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a target for treating neurodegenerative diseases like Alzheimer's. Some piperidine derivatives related to N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide have shown significant anti-AChE activity, suggesting their potential use in developing new treatments for cognitive disorders (Sugimoto et al., 1990).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. Some acridine-acetazolamide conjugates, structurally related to N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide, have been investigated for their inhibitory effects on human carbonic anhydrase isoforms, highlighting the diverse potential of sulfonamide derivatives in medical research (Ulus et al., 2016).

Propriétés

IUPAC Name

N-(4-acetylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-15-12-16(2)14-24(13-15)29(27,28)21-10-6-19(7-11-21)22(26)23-20-8-4-18(5-9-20)17(3)25/h4-11,15-16H,12-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMLRMSDHDHYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.